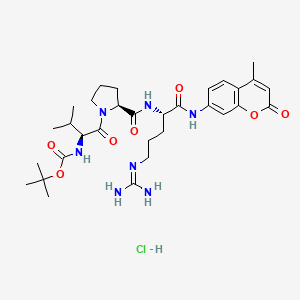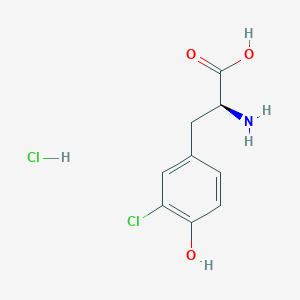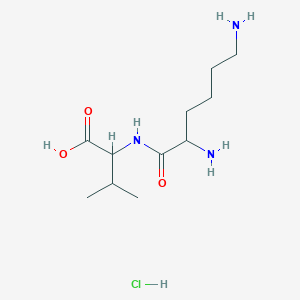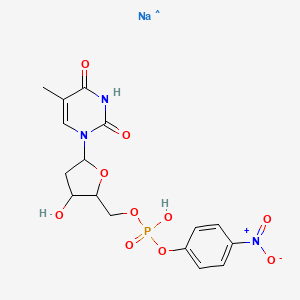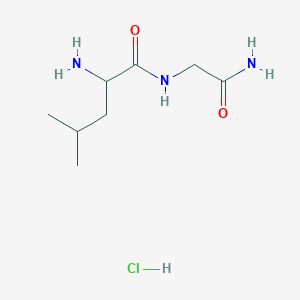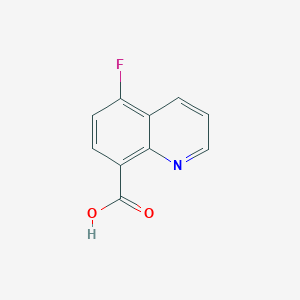
5-氟代喹啉-8-羧酸
描述
5-Fluoroquinoline-8-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
科学研究应用
5-Fluoroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
作用机制
Target of Action
It’s worth noting that fluoroquinolones, a class of compounds to which 5-fluoroquinoline-8-carboxylic acid belongs, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 5-Fluoroquinoline-8-carboxylic acid, inhibit bacterial DNA gyrase and topoisomerase IV by stabilizing DNA strand breaks created by these enzymes . This stabilization blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to cell death .
Biochemical Pathways
Fluoroquinolones are known to affect multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades .
Pharmacokinetics
Fluoroquinolones are generally well absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys .
Result of Action
Fluoroquinolones generally lead to bacterial cell death by inhibiting dna replication .
Action Environment
The action, efficacy, and stability of 5-Fluoroquinoline-8-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of fluoroquinolones, is influenced by the reaction conditions . .
生化分析
Biochemical Properties
The biochemical properties of 5-Fluoroquinoline-8-carboxylic acid are not well-documented in the literature. It is known that quinolones, a group of compounds to which 5-Fluoroquinoline-8-carboxylic acid belongs, have significant interactions with various biomolecules. They are known to inhibit bacterial DNA-gyrase, a critical enzyme in DNA replication . This interaction is a key factor in their antimicrobial activity .
Cellular Effects
They can penetrate cell membranes and inhibit bacterial DNA-gyrase, disrupting DNA replication and leading to cell death .
Molecular Mechanism
Quinolones are known to exert their effects by binding to bacterial DNA-gyrase, inhibiting the enzyme and disrupting DNA replication .
Temporal Effects in Laboratory Settings
Quinolones are known to have a specific mechanism of action, different from antibiotics and other groups of antibacterials .
Dosage Effects in Animal Models
Quinolones are often used in veterinary medicine to treat bacterial infections .
Metabolic Pathways
Quinolones are known to have a specific mechanism of action, different from antibiotics and other groups of antibacterials .
Transport and Distribution
Quinolones are known to have a high level of antibacterial activity due to their enhanced penetration ability through cell membranes .
Subcellular Localization
Quinolones are known to have a high level of antibacterial activity due to their enhanced penetration ability through cell membranes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-8-carboxylic acid typically involves cyclization reactions. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the cyclization of enaminones in the presence of potassium carbonate or sodium acetate .
Industrial Production Methods: Industrial production of 5-Fluoroquinoline-8-carboxylic acid often employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
化学反应分析
Types of Reactions: 5-Fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Nucleophiles such as amines or thiols can displace the fluorine atom under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinolines or thioquinolines.
相似化合物的比较
- 5,6,8-Trifluoroquinoline
- 6-Methoxyquinoline
- 5,8-Difluoroquinoline
Comparison: 5-Fluoroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, it exhibits enhanced antibacterial properties and is a crucial intermediate in the synthesis of various pharmaceuticals .
属性
IUPAC Name |
5-fluoroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIGTQRYOCLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588320 | |
| Record name | 5-Fluoroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926252-31-5 | |
| Record name | 5-Fluoroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


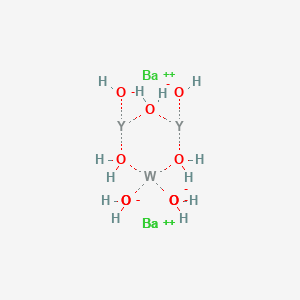

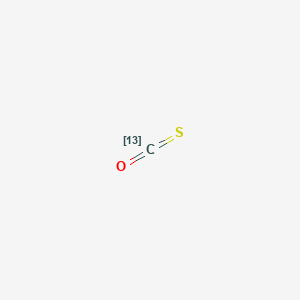
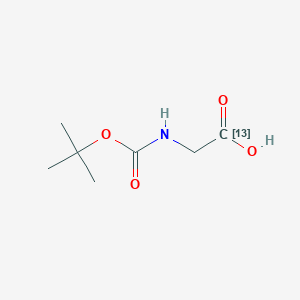

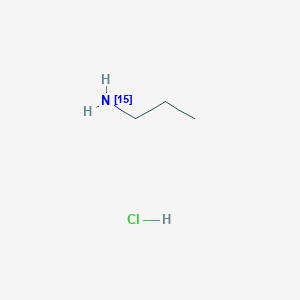

![2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602294.png)
![Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate](/img/new.no-structure.jpg)
